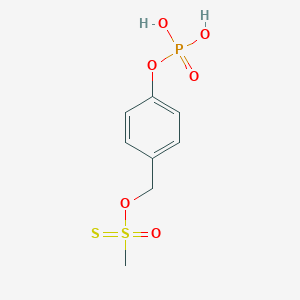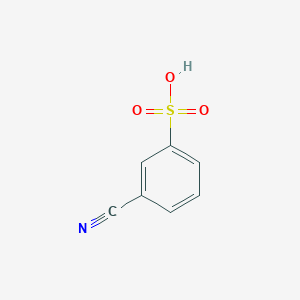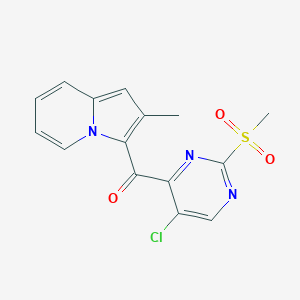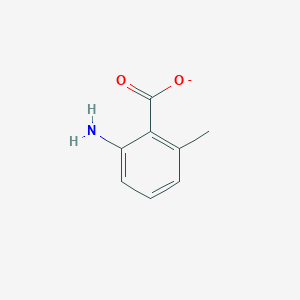![molecular formula C12H13N3O2S2 B13361503 5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine](/img/structure/B13361503.png)
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a sulfonylmethyl group and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(methylsulfanyl)-1,2,4-triazine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine undergoes various chemical reactions, including:
Substitution: The sulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like triethylamine or sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted triazines depending on the nucleophile used.
Applications De Recherche Scientifique
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine involves its interaction with molecular targets through its functional groups. The sulfonyl and methylsulfanyl groups can form interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
- Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-oxopentanoate
Uniqueness
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine is unique due to the combination of its sulfonylmethyl and methylsulfanyl groups on the triazine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H13N3O2S2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
5-[(4-methylphenyl)sulfonylmethyl]-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C12H13N3O2S2/c1-9-3-5-11(6-4-9)19(16,17)8-10-7-13-15-12(14-10)18-2/h3-7H,8H2,1-2H3 |
Clé InChI |
ZFBBTNYHXLEJIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CN=NC(=N2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13361423.png)
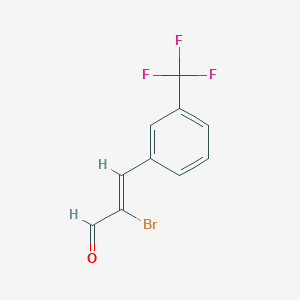
![Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide](/img/structure/B13361427.png)
![7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13361429.png)
![N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B13361430.png)
![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361443.png)
![(7H-Benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13361447.png)
![(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B13361455.png)
